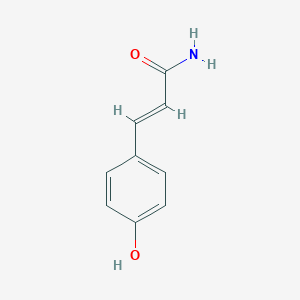

(E)-p-Coumaramide

描述

属性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMLJOHWFORNLY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194940-15-3 | |

| Record name | 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-p-Coumaramide natural sources and biosynthesis

An In-depth Technical Guide on (E)-p-Coumaramide: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the hydroxycinnamic acid amide (HCAA) family, is a naturally occurring phenolic compound. These compounds, also known as phenolamides, are widely distributed in the plant kingdom and are formed through the conjugation of hydroxycinnamic acids with amino acids, amines, or polyamines.[1][2] this compound and its derivatives play significant roles in plant physiology, including development and defense against pathogens.[1][2] Furthermore, emerging research highlights their potential biological activities relevant to human health, such as antioxidant, anti-inflammatory, and neuroprotective effects, making them a subject of interest for drug development.[1] This guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and experimental analysis of this compound.

Natural Sources of this compound and Related Amides

p-Coumaroyl amides are found ubiquitously in plants, from fruits and vegetables to cereals.[1] Their presence has been documented in numerous plant families. While data for this compound specifically can be limited, the distribution of its precursor, p-coumaric acid, and related amides is extensive.

Table 1: Selected Plant Sources of p-Coumaroyl Amides

| Plant Family | Species | Common Name | Relevant Compounds Isolated | Reference(s) |

|---|---|---|---|---|

| Solanaceae | Solanum melongena | Eggplant | p-Coumaroyloctopamine | [1] |

| Solanum rostratum | Buffalobur | Various p-coumaroyl amides | [1] | |

| Capsicum annuum | Bell Pepper | p-Coumaroyl amides | [1] | |

| Fabaceae | Enterolobium contortisiliquum | Pacara Earpod Tree | p-Coumaroyl amides | [1][2] |

| Glycine max | Soybean | p-Coumaroyl-CoA (precursor) | [3] | |

| Poaceae | Hordeum vulgare | Barley | p-Coumaroylagmatine, Hordatine A | [1][2] |

| Triticum aestivum | Wheat | p-Coumaroyl amides | [1] | |

| Brachypodium distachyon | Purple False Brome | p-Coumaroyl amides | [1][2] | |

| Theobromaceae | Theobroma cacao | Cacao | p-Coumaroylamino acid derivatives | [1] |

| Rubiaceae | Coffea canephora | Robusta Coffee | p-Coumaroylamino acid derivatives |[1] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[3][4] The pathway begins with the aromatic amino acids L-phenylalanine or L-tyrosine.

The General Phenylpropanoid Pathway

There are two primary routes to generate p-coumaric acid, the immediate precursor to the activated p-coumaroyl-CoA.

-

From L-Phenylalanine: This is a two-step process.

-

Step 1a: Phenylalanine Ammonia-Lyase (PAL), a widely distributed enzyme in plants and fungi, catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][5][6]

-

Step 1b: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[7][8]

-

-

From L-Tyrosine: This is a more direct, single-step process.

Activation and Amide Formation

-

Step 3: CoA Ligation: p-Coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL). This enzyme catalyzes the formation of a high-energy thioester bond with Coenzyme A (CoA), producing (E)-p-Coumaroyl-CoA. This reaction is ATP-dependent.[3][12][13]

-

Step 4: Amide Synthesis: The final step involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an amine substrate (e.g., ammonia to form p-coumaramide, or other amines like agmatine, putrescine, octopamine). This reaction is catalyzed by an acyltransferase, often belonging to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of enzymes.[1][2]

Caption: Biosynthetic pathway of this compound from L-Phenylalanine or L-Tyrosine.

Alternative Biosynthetic Pathway in Bacteria

Recent research in the actinomycete Kutzneria albida has uncovered a completely different pathway for p-coumaric acid biosynthesis that does not rely on PAL or TAL. This pathway involves a highly reducing type II polyketide synthase (PKS) system and a novel diazotization-dependent deamination mechanism.[14] While this pathway leads to the precursor p-coumaric acid, it highlights the metabolic diversity in nature for producing these compounds.

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve extraction, purification, and quantification steps.

General Extraction and Isolation Protocol

-

Sample Preparation: Plant material (e.g., leaves, seeds, roots) is harvested, freeze-dried (lyophilized), and ground into a fine powder to maximize surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, commonly methanol or an aqueous methanol solution. Maceration, sonication, or Soxhlet extraction techniques can be employed.

-

Filtration and Concentration: The crude extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Purification (Optional): For isolation of pure compounds, the crude extract is subjected to chromatographic techniques. This can include column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a precise and sensitive method for quantifying p-coumaric acid and its amide derivatives.[15][16]

-

Instrumentation: A standard HPLC system equipped with a C18 column, a pump capable of gradient elution, an autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

-

Mobile Phase: A common mobile phase consists of two solvents: (A) an aqueous solution with a small amount of acid (e.g., 0.5% phosphoric acid or 1% formic acid) to ensure the analyte is in its protonated form, and (B) an organic solvent like acetonitrile or methanol.[17][18]

-

Elution: A gradient elution is often used to effectively separate compounds with different polarities. For example, starting with a high percentage of aqueous phase and gradually increasing the organic phase percentage over 30-40 minutes.[16]

-

Detection: p-Coumaric acid and its derivatives contain a chromophore that absorbs UV light. Detection is typically set between 280 nm and 310 nm.[15][18]

-

Quantification: A calibration curve is generated using known concentrations of a pure this compound standard. The concentration in the sample extract is then determined by comparing its peak area to the standard curve.[16]

Table 2: Example HPLC Parameters for p-Coumaric Acid Analysis

| Parameter | Condition | Reference(s) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [15][19] |

| Mobile Phase A | Water with 0.5% Phosphoric Acid | [16][17] |

| Mobile Phase B | 100% Acetonitrile | [16][17] |

| Flow Rate | 0.8 - 1.0 mL/min | [15][16] |

| Detection Wavelength | 280 - 310 nm | [15][16][18] |

| Temperature | 30 °C | [18] |

| Injection Volume | 20 µL |[15] |

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p‐Coumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insights in the catalytic mechanism of tyrosine ammonia-lyase given by QM/MM and QM cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tyrosine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 11. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Predicting the Function of 4-Coumarate:CoA Ligase (LJ4CL1) in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the p-coumaric acid biosynthetic gene cluster in Kutzneria albida: insights into the diazotization-dependent deamination pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogres.com [phcogres.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

(E)-p-Coumaramide structure and chemical properties

An In-depth Technical Guide to (E)-p-Coumaramide: Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a derivative of the naturally occurring phenolic compound, p-coumaric acid. The focus is on its chemical structure, physicochemical properties, synthesis, and biological activities, with a specific emphasis on N-phenethyl-p-coumaramide, a well-studied derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound belongs to the class of cinnamamides, which are derivatives of cinnamic acid. Specifically, it is the amide form of (E)-p-coumaric acid, a hydroxycinnamic acid prevalent in various plants and fungi. The core structure consists of a p-hydroxyphenyl group attached to an acrylamide moiety. While the parent compound, this compound (with an unsubstituted -NH2 group), is a basic structural motif, research has largely focused on its N-substituted derivatives, which exhibit a range of biological activities, including anticancer properties. This guide will use N-phenethyl-p-coumaramide as a primary example to illustrate the characteristics of this compound class, as substantial experimental data is available for this specific molecule.

Chemical Structure and Properties

The fundamental structure of this compound is characterized by the trans configuration of the double bond in the propenamide side chain, which is generally more stable than the cis isomer.

Physicochemical Properties

Quantitative data for the parent (E)-p-coumaric acid and the derivative N-phenethyl-(E)-p-coumaramide are summarized below for comparison.

Table 1: Physicochemical Properties of (E)-p-Coumaric Acid and N-phenethyl-p-coumaramide

| Property | (E)-p-Coumaric Acid | N-phenethyl-(E)-p-coumaramide |

| IUPAC Name | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[1][2][3] | (E)-3-(4-hydroxyphenyl)-N-phenethyl-acrylamide |

| Molecular Formula | C₉H₈O₃[1] | C₁₇H₁₇NO₂ |

| Molecular Weight | 164.16 g/mol [1] | 267.32 g/mol (calculated) |

| Melting Point | 211.5 - 214 °C[1][4] | 137-139 °C[5] |

| Appearance | White to off-white crystalline solid[1][6] | Yellowish solid[5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF[3][7]. | Soluble in organic solvents like ethyl acetate and n-hexane mixtures[5]. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound derivatives. The data presented here is for N-phenethyl-p-coumaramide.[5][8]

Table 2: Spectroscopic Data for N-phenethyl-(E)-p-coumaramide

| Spectroscopic Method | Key Peaks and Shifts |

| FTIR (KBr, cm⁻¹) | 3396.64 (N-H stretch), 3278.99 (O-H phenolic), 1680.0 (C=O amide), 1631.78 (C=C olefin), 1602.85, 1512.19 (C=C aromatic), 985.62 (trans olefin)[5][8]. |

| ¹H-NMR (CDCl₃, ppm) | 7.56 (d, 1H, J=15.15 Hz, =C-H), 7.23-7.41 (m, 7H, Ar-H), 6.84 (d, 2H, J=8.2 Hz, Ar-H), 6.17 (d, 1H, J=15.15 Hz, =C-H), 5.59 (s, 1H, O-H), 3.64 (t, 2H, J=7.0 Hz, -CH₂-), 2.89 (t, 2H, J=7.0 Hz, -CH₂-)[5]. |

| ¹³C-NMR (CDCl₃, ppm) | 166.6, 157.7, 141.1, 138.9, 129.7, 128.9, 128.8, 127.4, 126.7, 117.9, 115.9, 40.9, 35.8[5]. |

Synthesis of this compound Derivatives

The synthesis of N-phenethyl-p-coumaramide typically involves a multi-step process starting from p-coumaric acid. This process includes protection of the phenolic hydroxyl group, activation of the carboxylic acid, amidation, and subsequent deprotection.

Synthetic Workflow

The overall synthetic scheme is depicted below. It involves four main stages: acetylation, chlorination (or another activation method), amidation, and deacetylation.

Caption: General synthesis workflow for N-phenethyl-p-coumaramide.

Experimental Protocols

Step 1: Acetylation of p-Coumaric Acid (Protection) [5]

-

Materials : p-Coumaric acid, pyridine, acetic anhydride, cold water.

-

Protocol :

-

Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL) in a round-bottom flask.

-

Add acetic anhydride (8.36 mmol) to the mixture.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Pour the mixture into cold water (20 mL) while stirring to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the solid from hot methanol to obtain pure (E)-3-(4-acetoxyphenyl)prop-2-enoic acid.

-

Step 2: Amidation with Phenethylamine [5][8]

-

Materials : (E)-3-(4-acetoxyphenyl)prop-2-enoic acid (Compound from Step 1, referred to as '2' in the source), phenethylamine, dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), 3% HCl, saturated aqueous NH₄Cl, anhydrous Na₂SO₄.

-

Protocol :

-

Dissolve the protected p-coumaric acid (1.5 mmol) and phenethylamine (1.36 mmol) in 100 mL of DCM.

-

Add DMAP (0.4 mmol) and TEA (1.2 mmol) to the mixture.

-

Stir the reaction for 2 hours at room temperature.

-

Wash the organic layer sequentially with 3% HCl and saturated aqueous NH₄Cl.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by gravity column chromatography to yield (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide.

-

Step 3: Deacetylation (Deprotection) [5]

-

Materials : (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide (product from Step 2), pyrrolidine, ethyl acetate (EtOAc).

-

Protocol :

-

Dissolve the acetylated amide (2.58 mmol) in pyrrolidine (1 mL).

-

Dilute the mixture with 50 mL of EtOAc while stirring.

-

Continue stirring for 2 hours at room temperature, protected from light.

-

Wash the mixture with 1 M H₂SO₄ and saturated aqueous NH₄Cl.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

-

Crystallize the solid from an EtOAc/n-hexane mixture to obtain the final product, N-phenethyl-p-coumaramide.

-

Biological Activity and Molecular Interactions

Derivatives of p-coumaric acid are known for a wide array of biological activities. N-phenethyl-p-coumaramide has been specifically investigated for its anticancer potential.

Anticancer Activity

N-phenethyl-p-coumaramide has demonstrated cytotoxic activity against P388 murine leukemia cells.[8] This activity is believed to be enhanced by the combination of the p-coumaroyl group and the phenethyl moiety within a single molecule.

Molecular Docking Studies

To elucidate the mechanism of action, molecular docking studies have been performed. These studies suggest that N-phenethyl-p-coumaramide can bind to P-glycoprotein (P-gp), a protein often overexpressed in cancer cells and associated with multidrug resistance.[8] The binding is characterized by specific molecular interactions.

Caption: Molecular docking interactions of N-phenethyl-p-coumaramide.

The docking analysis revealed that the compound forms a hydrogen bond with the Ile839 residue of P-glycoprotein.[8] An additional hydrogen bond was observed between the amide group of the compound and the Ser991 residue, suggesting a stable binding interaction that may contribute to its biological activity.[8]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The synthesis is achievable through standard organic chemistry techniques, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The detailed physicochemical and spectroscopic data, along with insights from molecular modeling, provide a solid foundation for further research and development of these molecules as potential drug candidates. Future work should focus on exploring a wider range of N-substituents to optimize potency and selectivity, as well as comprehensive in vivo studies to validate the therapeutic potential.

References

- 1. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound p-Coumaric acid (FDB002593) - FooDB [foodb.ca]

- 3. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 4. p-Coumaric acid - CAS-Number 501-98-4 - Order from Chemodex [chemodex.com]

- 5. ukm.my [ukm.my]

- 6. p-Coumaric acid | 501-98-4 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of (E)-p-Coumaramide Analogues

Introduction

(E)-p-Coumaramide is a naturally occurring phenolic amide with a structure based on p-coumaric acid. As a member of the hydroxycinnamic acid amide family, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds. Spectroscopic analysis is fundamental to the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the spectroscopic data for a close analogue, N-phenethyl-p-coumaramide, due to the limited availability of a complete, published dataset for the parent this compound. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable reference for the identification and characterization of related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-phenethyl-p-coumaramide. This data is instrumental in confirming the molecular structure and identifying key functional groups.

Table 1: ¹H NMR Spectroscopic Data for N-phenethyl-p-coumaramide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.61 | d | 15.6 | 1H | H-7 |

| 7.42 | d | 8.6 | 2H | H-2, H-6 |

| 7.34 - 7.20 | m | - | 5H | Phenyl H |

| 6.84 | d | 8.6 | 2H | H-3, H-5 |

| 6.27 | d | 15.6 | 1H | H-8 |

| 5.80 | br s | - | 1H | NH |

| 3.65 | q | 6.9 | 2H | CH₂-N |

| 2.89 | t | 7.1 | 2H | CH₂-Phenyl |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for N-phenethyl-p-coumaramide

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 166.1 | C=O |

| 157.9 | C-4 |

| 141.5 | C-7 |

| 139.1 | Phenyl C-1' |

| 129.8 | C-2, C-6 |

| 128.8 | Phenyl C |

| 128.7 | Phenyl C |

| 127.3 | C-1 |

| 126.6 | Phenyl C |

| 119.0 | C-8 |

| 115.9 | C-3, C-5 |

| 41.1 | CH₂-N |

| 35.7 | CH₂-Phenyl |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for N-phenethyl-p-coumaramide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3396.64 | N-H Stretch | Amide |

| 3028 | C-H Stretch | Aromatic/Vinylic |

| 2931 | C-H Stretch | Aliphatic |

| 1651 | C=O Stretch | Amide I |

| 1604 | C=C Stretch | Aromatic/Vinylic |

| 1543 | N-H Bend | Amide II |

| 1512 | C=C Stretch | Aromatic |

| 970 | C-H Bend | trans-Olefin |

| 833 | C-H Bend | p-substituted benzene |

Table 4: Mass Spectrometry (MS) Data for N-phenethyl-p-coumaramide

| m/z | Ion Type |

| 267.1259 | [M]⁺ (Calculated for C₁₇H₁₇NO₂) |

| 147 | [p-coumaroyl cation]⁺ |

| 120 | [C₈H₈O]⁺ |

| 105 | [phenethyl cation]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of p-coumaric acid amides.

Synthesis of p-Coumaric Acid Amides

A general method for the synthesis of amides from p-coumaric acid involves the activation of the carboxylic acid followed by reaction with an amine[1].

-

Activation of p-Coumaric Acid: p-Coumaric acid is converted to its more reactive acid chloride. This is typically achieved by reacting p-coumaric acid with thionyl chloride (SOCl₂) in an inert solvent like benzene under reflux[2][3]. The excess thionyl chloride is removed by distillation after the reaction is complete.

-

Amidation: The resulting p-coumaric acid chloride is dissolved in a suitable solvent such as diethyl ether. The desired amine (in this case, ammonia for the parent amide or phenethylamine for the analogue) is added dropwise to the solution at a reduced temperature (0-10 °C) with stirring[1].

-

Workup and Purification: The precipitated amide is collected by filtration. For anilides, the crude product is often washed with dilute acid and base to remove any unreacted starting materials[1]. The final product is then purified by recrystallization from a suitable solvent like ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellet method) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For volatile compounds, GC-MS can be used. For less volatile or thermally labile compounds, LC-MS with an electrospray ionization (ESI) source is common.

-

Ionization: The molecules are ionized in the ion source. Electron ionization (EI) is common in GC-MS, while ESI is typical for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a p-coumaric acid amide.

References

(E)-p-Coumaramide: A Technical Guide to Solubility and Stability Assessment in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of (E)-p-Coumaramide, a critical step in early-phase drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation strategies necessary for its characterization. The principles and procedures described herein are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 400)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility of this compound

The quantitative solubility data should be summarized in a clear and structured table. The following is an illustrative example of how to present such data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | 0.15 | ± 0.02 |

| Phosphate Buffer (pH 7.4) | 37 | 0.25 | ± 0.03 |

| 0.1 N Hydrochloric Acid (HCl) | 37 | 0.10 | ± 0.01 |

| Ethanol | 25 | 15.80 | ± 1.20 |

| Propylene Glycol | 25 | 8.50 | ± 0.75 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 25.30 | ± 2.10 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Stability Assessment of this compound

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies are a key component of this assessment, helping to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[2] The goal is to generate degradation products to understand the degradation pathways.[2][3]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance exposed to 80 °C for 48 hours.

-

Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Prepare solutions of this compound in the respective stress media (for hydrolysis and oxidation).

-

For thermal and photostability, expose the solid drug substance to the specified conditions.

-

At predetermined time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (typically a gradient method with UV or mass spectrometric detection).

-

The method should be capable of separating the intact this compound from all process-related impurities and degradation products.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product (RRT) | Total Impurities (%) | Mass Balance (%) |

| 0.1 N HCl (60 °C) | 24 hours | 88.5 | 0.85 | 11.2 | 99.7 |

| 0.1 N NaOH (60 °C) | 24 hours | 75.2 | 0.78 | 24.5 | 99.7 |

| 3% H₂O₂ (RT) | 24 hours | 92.1 | 1.15 | 7.8 | 99.9 |

| Thermal (80 °C) | 48 hours | 98.5 | N/A | 1.4 | 99.9 |

| Photostability | - | 95.8 | 0.92 | 4.1 | 99.9 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time. |

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using Graphviz, illustrates the logical flow of a comprehensive solubility and stability study for this compound.

Caption: Workflow for Solubility and Stability Assessment.

This guide provides the foundational experimental protocols and data management strategies for characterizing the solubility and stability of this compound. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data crucial for advancing a drug development program.

References

The Antioxidant Mechanisms of (E)-p-Coumaramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-p-Coumaramide, a derivative of p-coumaric acid, is a phenolic compound with significant potential as an antioxidant agent. Its antioxidant activity is attributed to a dual mechanism: direct scavenging of free radicals and modulation of intracellular antioxidant pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the underlying biochemical processes. The information presented herein is intended to support further research and development of this compound as a therapeutic agent for conditions associated with oxidative stress.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is rooted in its chemical structure, specifically the phenolic hydroxyl group and the conjugated double bond system. These features enable it to participate in two primary modes of antioxidant action:

-

Direct Antioxidant Activity: This involves the direct neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting this compound radical is relatively stable due to resonance delocalization across the aromatic ring and the conjugated side chain.

-

Indirect Antioxidant Activity: this compound is postulated to exert indirect antioxidant effects by upregulating the cellular antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] By modulating this pathway, this compound can stimulate the production of a suite of endogenous antioxidant and detoxification enzymes.

Quantitative Antioxidant Activity Data

While specific quantitative antioxidant data for this compound is limited in the current literature, the activity of its parent compound, p-coumaric acid, and other coumarin derivatives provides a strong indication of its potential. The following tables summarize the 50% inhibitory concentration (IC50) values for these related compounds in various in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| p-Coumaric Acid | 30 - 33 | Ascorbic Acid | 20.53 | [2] |

| p-Coumaric Acid | 255.69 | - | - | [3] |

| Coumarin-Tyrosine Hybrid | 31.45 | Ascorbic Acid | 20.53 | [4] |

| Coumarin-Serine Hybrid | 28.23 | Ascorbic Acid | 20.53 | [4] |

| 7,8-dihydroxy-4-methylcoumarin | ~15 | Trolox | ~45 | [5] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| p-Coumaric Acid | Effective Scavenger | BHA, BHT, α-tocopherol | - | [6] |

| Coumarin Derivative 28 | ~4.5 (19.47 µM) | Ascorbic Acid | ~4.2 (23.80 µM) | [4] |

| Coumarin Derivative 29 | ~4.0 (17.19 µM) | Ascorbic Acid | ~4.2 (23.80 µM) | [4] |

Signaling Pathways and Molecular Mechanisms

Direct Free Radical Scavenging

The primary direct antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This process is illustrated in the diagram below.

Caption: Hydrogen atom donation from this compound to a free radical.

Nrf2 Signaling Pathway Activation

This compound is hypothesized to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective proteins, including antioxidant enzymes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Activity of Several Naturally Occurring Coumarins and Their Synthesized Analogs Measured by the SIA Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic studies on the antioxidant activity of p-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of p-Coumaric Acid: A Technical Guide

Disclaimer: Due to the limited availability of specific research on the in vitro anticancer effects of (E)-p-Coumaramide, this technical guide focuses on the closely related and extensively studied precursor, p-Coumaric Acid (p-CouA). The structural similarity suggests that their biological activities may be comparable, making p-CouA a valuable proxy for understanding the potential anticancer mechanisms of its amide derivative.

p-Coumaric acid, a phenolic compound derived from cinnamic acid, is widely found in various plants, fruits, and vegetables.[1] A growing body of evidence from in vitro studies has demonstrated its potential as an anticancer agent, exerting its effects through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[1] This guide provides a comprehensive overview of the in vitro anticancer effects of p-CouA, detailing quantitative data, experimental protocols, and the underlying molecular pathways.

Data Presentation: Cytotoxicity of p-Coumaric Acid

The cytotoxic effects of p-Coumaric Acid have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-15 | Colon Carcinoma | 1400 | [2][3] |

| HT-29 | Colorectal Adenocarcinoma | 1600 | [2][3] |

| A375 | Melanoma | ~2500 (48h) | [4] |

| HeLa | Cervical Cancer | 54.2 (Coumarin) | [5] |

| HT-29 | Colorectal Adenocarcinoma | 150 (PCA) vs 25 (Coumarin) | [6][7] |

Note: Data for Coumarin is included for comparative purposes, as it shares the core benzopyrone structure.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro anticancer effects of p-Coumaric Acid and its derivatives.

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Compound Treatment: Treat the cells with various concentrations of p-Coumaric Acid and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

-

2. Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cell Treatment and Harvesting: Treat cells with p-Coumaric Acid, then harvest by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An increase in the sub-G1 peak is indicative of apoptosis.[2][3]

-

-

Apoptosis Assay (YO-PRO-1 Staining):

-

Principle: YO-PRO-1 is a green-fluorescent nucleic acid stain that selectively passes through the plasma membranes of apoptotic cells.[2]

-

Protocol: After treatment with p-Coumaric Acid, cells are harvested and stained with YO-PRO-1. The fluorescence intensity is then measured by flow cytometry to quantify the apoptotic cell population.[2]

-

3. Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Protein Extraction: Lyse the treated cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a method such as the Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, cyclins), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Visualizations

p-Coumaric Acid exerts its anticancer effects by modulating several key signaling pathways.

1. Intrinsic Apoptosis Pathway

p-Coumaric Acid has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway.[2][3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[1]

Caption: Intrinsic apoptosis pathway induced by p-Coumaric Acid.

2. Cell Cycle Arrest

p-Coumaric Acid can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][11]

Caption: p-Coumaric Acid-induced G0/G1 cell cycle arrest.

3. Experimental Workflow

The general workflow for investigating the in vitro anticancer effects of a compound like this compound is outlined below.

Caption: General workflow for in vitro anticancer studies.

Conclusion

p-Coumaric Acid demonstrates significant in vitro anticancer activity against a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the intrinsic pathway and the promotion of cell cycle arrest. These effects are mediated by the modulation of key regulatory proteins such as the Bcl-2 family, caspases, and cyclins. While direct evidence for this compound is currently limited, the findings for p-Coumaric Acid provide a strong foundation for future research into the anticancer potential of its amide derivatives. Further investigation is warranted to elucidate the specific effects and mechanisms of this compound in various cancer models.

References

- 1. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of coumarin derivatives with cytotoxic, antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of (E)-p-Coumaramide from Botanical Sources: A Technical Guide

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (E)-p-Coumaramide and related p-coumaroyl amides from various plant species. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies for extraction and purification and presents key quantitative data. Furthermore, it visualizes the biosynthetic pathway and a general experimental workflow for the isolation and characterization of these compounds.

Data Presentation

The following table summarizes the quantitative data for various p-coumaroyl amides isolated from different plant sources, including their biological activities. This allows for a comparative assessment of their potency and distribution.

| Compound Name | Plant Source | Yield/Concentration | Biological Activity (IC50) | Reference |

| (E,E)-di-p-coumaroylputrescine | Various plants | Not specified | 120.55 µM (DPPH assay) | [1] |

| Keayanidine A & B | Microdesmis keayana | Not specified | 25.3 µM and 27.9 µM (DPPH assay) | [1] |

| p-Coumaroylserotonin | Japanese Barnyard millet, Safflower | Not specified | Not specified | [1][2] |

| p-Coumaroyloctopamine | Solanum melongena (eggplant) roots | Not specified | Not specified, noted for antioxidant activity | [1][2] |

| N-phenethyl-p-coumaramide | Synthetic | 47.2% yield | Not specified, noted for anticancer activity | [3] |

| (E)-Tri-p-Coumaroylspermidine | Carthamus tinctorius L. | Not specified | 52.43 ±0.33 µM (antioxidant) | [4] |

Experimental Protocols

The isolation and characterization of this compound and its derivatives from plant materials typically involve a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation.

Plant Material Collection and Preparation

-

Collection: Plant material (e.g., leaves, roots, seeds) is collected from the desired species. For instance, leaves of Diospyros melanoxylon were collected from the Western Ghats in India[5].

-

Preparation: The collected plant material is washed, shade-dried, and milled to a fine powder (e.g., 50 mesh) to increase the surface area for efficient extraction[5].

Extraction

-

Solvent Extraction: A common method is sequential solvent extraction with solvents of increasing polarity. For example, 500 g of dried leaves can be sequentially extracted with petroleum ether, chloroform, ethyl acetate, acetone, methanol, and water[5]. Another approach involves extraction with a hydroalcoholic mixture, such as 50% ethanol[2]. Methanol is often used for the initial extraction of p-coumaric acid and its derivatives as it can prevent oxidation of phenolic compounds[6].

-

Solvent Removal: The solvent from the crude extract is typically removed under reduced pressure using a rotary evaporator[5].

Fractionation and Purification

-

Liquid-Liquid Extraction: The crude extract is often dispersed in water and successively partitioned with solvents like petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity[5].

-

Column Chromatography: The fractions showing biological activity are subjected to repeated column chromatography for further purification. The stationary phase is typically silica gel, and the mobile phase is a solvent system tailored to the compounds of interest, such as a methanol and dichloromethane gradient[5].

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and to determine the purity of the isolated fractions. A suitable solvent system, for example, chloroform:methanol:formic acid (85:10:5 v/v/v), is used to develop the TLC plates. The spots can be visualized using a spray reagent like ferric chloride solution[5].

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification and quantification of the isolated compound. A reversed-phase C18 column is commonly used with a mobile phase such as water:methanol:glacial acetic acid (65:34:1 v/v)[6].

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the wavelength of maximum absorption.

-

Infrared (IR) Spectroscopy: To identify functional groups. For example, N-phenethyl-p-coumaramide shows a sharp absorption band for the N-H bond at 3396.64 cm-1[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of p-coumaroyl amides in plants and a general workflow for their isolation and characterization.

References

- 1. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 6. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Metabolism of (E)-p-Coumaramide: A Technical Overview

Introduction

(E)-p-Coumaramide is a phenolic amide, a class of compounds that has garnered significant interest for their potential biological activities. The bioavailability and metabolic fate of such compounds are critical determinants of their efficacy and safety. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is a fundamental prerequisite for its development as a potential therapeutic agent. This document outlines the anticipated bioavailability and metabolism of this compound and provides a guide to the experimental protocols necessary for its comprehensive pharmacokinetic characterization.

Projected Bioavailability of this compound

The bioavailability of orally administered this compound is expected to be influenced by several factors, including its solubility, permeability across the intestinal epithelium, and susceptibility to first-pass metabolism.

Table 1: Anticipated Pharmacokinetic Parameters for this compound

| Parameter | Description | Expected Characteristics |

| Cmax | Maximum (or peak) plasma concentration | Dependent on absorption rate and extent. |

| Tmax | Time to reach Cmax | Likely to be relatively short, reflecting absorption from the upper gastrointestinal tract. |

| t1/2 | Elimination half-life | Influenced by the rate of metabolism and excretion. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |

| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. |

Anticipated Metabolism of this compound

The primary metabolic pathway for this compound is predicted to be hydrolysis of the amide bond, catalyzed by amidases in the liver and other tissues, to yield p-coumaric acid and the corresponding amine. Following hydrolysis, p-coumaric acid would likely undergo phase II metabolism, including glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted.

Caption: Projected metabolic pathway of this compound.

Experimental Protocols for Pharmacokinetic Studies

A definitive understanding of the bioavailability and metabolism of this compound requires rigorous in vivo and in vitro studies.

In Vivo Pharmacokinetic Study

A typical in vivo study to determine the pharmacokinetic profile of this compound would involve the following steps:

-

Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies. Animals should be cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

-

Drug Administration: this compound would be administered orally (e.g., by gavage) and intravenously (to determine absolute bioavailability). A range of doses should be investigated to assess dose-linearity.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces should also be collected to assess excretion pathways.

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances.

-

Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices.

Caption: General workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

In vitro studies are crucial for elucidating the specific enzymes involved in the metabolism of this compound.

-

Liver Microsomes/S9 Fractions: Incubation of this compound with liver microsomes or S9 fractions from different species (e.g., rat, dog, human) can identify species differences in metabolism and the involvement of cytochrome P450 enzymes and other metabolic enzymes.

-

Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain a full complement of metabolic enzymes.

-

Recombinant Enzymes: To identify the specific enzymes responsible for metabolism, this compound can be incubated with a panel of recombinant human enzymes (e.g., CYPs, UGTs, SULTs).

Conclusion

While specific data for this compound is currently unavailable, this guide provides a scientifically grounded framework for anticipating its bioavailability and metabolic fate. The primary metabolic route is expected to be hydrolysis to p-coumaric acid, which is then subject to extensive phase II conjugation. Definitive characterization of the ADME properties of this compound will require dedicated in vivo and in vitro studies as outlined. The successful execution of these studies is a critical step in the evaluation of this compound for its potential as a therapeutic agent.

Methodological & Application

Application Note: A Proposed RP-HPLC Method for the Quantitative Analysis of (E)-p-Coumaramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed method for the quantification of (E)-p-Coumaramide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a standardized and validated method for this compound is not widely available in published literature, this protocol has been developed based on established analytical principles for structurally related compounds, including N-aryl amides and p-Coumaric acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. This application note provides a comprehensive protocol for sample and standard preparation, instrument parameters, and data analysis, designed to serve as a robust starting point for method development and validation.

Introduction

This compound, the amide derivative of p-Coumaric acid, is a phenolic compound of interest in various fields, including natural product chemistry and drug discovery. Accurate and reliable quantification of this analyte is essential for pharmacokinetic studies, quality control of synthetic batches, and biological activity assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This note outlines a proposed RP-HPLC method suitable for the determination of this compound in various matrices.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm Syringe filters (e.g., PTFE or Nylon)

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A suggested concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Solubilization: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to achieve a concentration within the calibration range.

-

Filtration: Prior to injection, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. Reversed-phase HPLC (RP-HPLC) is the recommended method for analyzing N-aryl amides.[1]

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for phenolic compounds by suppressing silanol interactions.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good selectivity.[1] |

| Gradient Elution | 10% to 90% B over 20 min, hold 5 min | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of less polar impurities.[1] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[1] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[3] |

| Detection Wavelength | 290 nm (or λmax) | The structurally similar cinnamaldehyde and p-coumaric acid absorb strongly in the 280-310 nm range.[2][4] A PDA detector should be used initially to determine the optimal wavelength (λmax). |

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions in triplicate, from the lowest concentration to the highest.

-

Linearity: Construct a calibration curve by plotting the peak area of this compound against its concentration. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be >0.999 for the method to be considered linear.[2]

-

Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve.

Proposed Method Validation Parameters

For use in regulated environments, the proposed method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected from this type of assay, based on methods for similar compounds.

Table 2: Typical Method Validation Parameters

| Parameter | Expected Range/Value | Reference |

| Linearity Range | 1 - 100 µg/mL | [2][5] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Limit of Detection (LOD) | 0.05 - 0.3 µg/mL | [2][4] |

| Limit of Quantification (LOQ) | 0.15 - 1.0 µg/mL | [2][4] |

| Precision (%RSD) | < 2% | [4] |

| Accuracy (% Recovery) | 98 - 102% | [4] |

Experimental Workflow

Caption: Workflow for HPLC quantification of this compound.

Troubleshooting

-

Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) by checking the concentration of formic acid. Tailing can result from interactions with residual silanols on the column packing.[1]

-

Poor Resolution: To improve the separation from interfering peaks, the gradient slope can be made shallower (e.g., extend the gradient time). Alternatively, changing the organic modifier from acetonitrile to methanol can alter selectivity.[1]

-

Variable Retention Times: Check for leaks in the system and ensure the column is properly thermostatted. A stable column temperature is crucial for reproducible chromatography.

Conclusion

This application note provides a detailed, proposed RP-HPLC method for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar N-aryl amides and phenolic compounds. By utilizing a C18 column with an acidified water/acetonitrile gradient, this method is designed to offer good peak shape, resolution, and sensitivity. It serves as a comprehensive starting point for researchers requiring a reliable analytical method for this compound, which can be further validated for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: A Detailed Protocol for the Chemical Synthesis of (E)-p-Coumaramide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-p-Coumaramide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant and potential anticancer properties. This document provides a detailed protocol for the chemical synthesis of this compound, starting from p-coumaric acid. The synthesis involves a multi-step process including the protection of the phenolic hydroxyl group, activation of the carboxylic acid, amidation, and final deprotection.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

| Step | Reaction | Typical Yield (%) |

| 1 | Acetylation of p-Coumaric Acid | >95% |

| 2 | Chlorination of Acetyl-p-Coumaric Acid | High (often used in next step without purification) |

| 3 | Amidation | 40-60% |

| 4 | Deprotection | High |

Experimental Protocol

This protocol outlines a common four-step synthesis of this compound.[1]

Step 1: Acetylation of p-Coumaric Acid to (E)-3-(4-acetoxyphenyl)acrylic acid

-

Reagents & Materials:

-

p-Coumaric acid

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (DCM) or other suitable solvent

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve p-coumaric acid in a suitable solvent such as dichloromethane in a round bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the mixture while stirring.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the acetylated product.

-

Step 2: Chlorination of (E)-3-(4-acetoxyphenyl)acrylic acid to (E)-3-(4-acetoxyphenyl)acryloyl chloride

-

Reagents & Materials:

-

(E)-3-(4-acetoxyphenyl)acrylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Dry DCM or another anhydrous solvent

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Suspend the acetylated p-coumaric acid in a dry solvent like DCM under an inert atmosphere.

-

Slowly add thionyl chloride to the suspension at 0 °C (ice bath).[2]

-

After the initial reaction, the mixture is typically heated to reflux until the reaction is complete (cessation of gas evolution).[3]

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.[3]

-

Step 3: Amidation to (E)-N-substituted-3-(4-acetoxyphenyl)acrylamide

-

Reagents & Materials:

-

(E)-3-(4-acetoxyphenyl)acryloyl chloride

-

Desired amine (e.g., ammonia solution for the primary amide, or a primary/secondary amine for N-substituted amides)

-

A suitable base (e.g., triethylamine (TEA) or pyridine)

-

Dry aprotic solvent (e.g., DCM, THF)

-

-

Procedure:

-

Dissolve the amine and a base like triethylamine in a dry solvent.

-

Slowly add a solution of the crude (E)-3-(4-acetoxyphenyl)acryloyl chloride in the same solvent to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

-

Step 4: Deprotection to this compound

-

Reagents & Materials:

-

(E)-N-substituted-3-(4-acetoxyphenyl)acrylamide

-

Base (e.g., sodium hydroxide, potassium carbonate) or acid (e.g., HCl)

-

Methanol or ethanol/water mixture

-

-

Procedure:

-

Dissolve the acetylated amide in a solvent mixture like methanol/water.

-

Add a base such as sodium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid.

-

The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product is extracted with an organic solvent.

-

The final product is purified by recrystallization to yield pure this compound.

-

Visualizations

References

- 1. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Synthetic (E)-p-Coumaramide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic (E)-p-Coumaramide, a compound of interest for its potential biological activities. The following sections outline common purification techniques, including recrystallization, flash column chromatography, and extraction/washing procedures, supported by quantitative data and detailed experimental methodologies.

Purification Techniques Overview

The successful isolation of pure this compound from a crude synthetic reaction mixture is critical for accurate downstream analysis and biological evaluation. The primary methods for purification involve recrystallization and chromatography, often preceded by a liquid-liquid extraction or washing step to remove bulk impurities. The choice of method depends on the nature and quantity of impurities present.

A general workflow for the purification of this compound is illustrated below.

Figure 1. General workflow for the purification of synthetic this compound.

Data Presentation: Purification Parameters

The following table summarizes quantitative data reported for the purification of this compound and related amide derivatives. This data can serve as a starting point for methods development.

| Compound | Purification Method | Solvent System/Ratio | Yield (%) | Purity/Rf | Reference |

| (E)-N-phenethyl-p-coumaramide | Recrystallization | Ethyl Acetate / n-Hexane | 76.02 | - | [1] |

| (E)-N-phenethyl-p-coumaramide (precursor) | Gravity Column Chromatography | Ethyl Acetate / n-Hexane (1:19) | 47.20 | - | [2] |

| N-Benzenesulfonyl-p-Coumaramide | Thin Layer Chromatography | n-Hexane / Chloroform (6:4 v/v) | - | Rf = 0.45 | |

| Crude p-coumaric acid amides/anilides | Recrystallization | Alcohol | - | - | [3] |

| Crude p-coumaric acid anilides | Washing | 5% HCl, 4% Na2CO3, Water | - | - | [3] |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids that are relatively pure. The principle relies on the differential solubility of the compound of interest and impurities in a given solvent or solvent system at different temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethyl Acetate/n-Hexane mixture, or an alcohol like ethanol)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

Procedure:

-

Solvent Selection: Based on literature, a mixture of ethyl acetate and n-hexane is a good starting point. Alternatively, alcohols can be effective for recrystallizing p-coumaric acid amides[3]. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature or below.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid dissolves completely.

-

Inducing Crystallization: If using a solvent pair, slowly add the less soluble solvent (e.g., n-hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). If needed, add a drop or two of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath. Slow cooling generally results in larger, purer crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes positive pressure to force the mobile phase through a column of stationary phase (typically silica gel), allowing for the separation of compounds based on their differential partitioning between the two phases.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Solvent system (e.g., Ethyl Acetate/n-Hexane)

-

Collection tubes

-

TLC plates and developing chamber

-

Source of compressed air or nitrogen

Procedure:

-